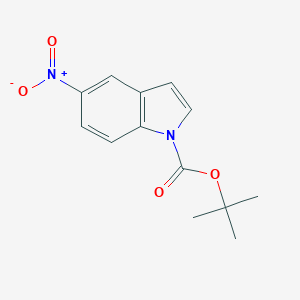

叔丁基5-硝基-1H-吲哚-1-羧酸酯

描述

Synthesis Analysis

The synthesis of compounds similar to tert-butyl 5-nitro-1H-indole-1-carboxylate involves multiple steps, including substitution reactions, and is characterized using techniques like NMR, IR, and MS. For example, Yao et al. (2023) synthesized an indole compound through a three-step substitution reaction, confirming the structure through various spectroscopic methods and X-ray diffraction (Yao et al., 2023).

Molecular Structure Analysis

The molecular structure of related compounds is often determined through X-ray crystallography and compared with structures optimized by density functional theory (DFT). The study by Ma et al. (2023) on tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate highlights the importance of DFT in understanding the physicochemical properties of such molecules (Ma et al., 2023).

Chemical Reactions and Properties

Chemical properties and reactions, including C-N bond formations and oxidation processes, are pivotal in synthesizing and modifying indole derivatives. Sau et al. (2018) demonstrated the use of tert-butyl nitrite in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines via sequential C-N bond formations (Sau et al., 2018).

Physical Properties Analysis

Physical properties such as crystal structure and hydrogen bonding patterns are crucial for understanding the stability and reactivity of these compounds. The crystal and molecular structure analysis often involves determining the crystallography and the intramolecular hydrogen bonding, as shown in the work of Çolak et al. (2021) on 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (Çolak et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity towards hydrogen abstraction and radical formation, are essential for understanding the compound's behavior in various chemical reactions. The study on antioxidants and light stabilizers by Carloni et al. (1993) demonstrates the reactivity of indolinone nitroxide towards hydrogen abstraction, illustrating the compound's potential in radical reactions (Carloni et al., 1993).

科学研究应用

生物碱的合成

吲哚衍生物是某些生物碱中常见的结构单元 . 它们在细胞生物学中起着重要作用,并且是重要的分子类型和天然产物 .

癌细胞治疗

吲哚衍生物已被用作治疗癌细胞的生物活性化合物 . 近年来,由于其潜在的治疗效果,它们引起了越来越多的关注 .

抗菌应用

吲哚衍生物在抗菌方面也显示出潜力 . 它们的抗菌特性使它们在开发新药物和治疗方法方面很有用 .

各种疾病的治疗

吲哚衍生物已被用于治疗人体不同类型的疾病 . 这包括各种各样的情况,突出了这些化合物的多功能性 .

生物活性天然产物的合成

“叔丁基4-[(E)-丁-1-烯-3-炔-1-基]-3-{[叔丁基(二甲基)硅烷基]氧基}-1H-吲哚-1-羧酸酯”已从市售的4-溴-1H-吲哚出发,使用简单的试剂,以良好的产率和选择性合成 . 该标题化合物是生物活性天然产物如印度素A和印度素B的潜在前体

安全和危害

作用机制

Target of Action

Tert-butyl 5-nitro-1H-indole-1-carboxylate is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are known to interact with multiple receptors, making them useful in developing new biologically active compounds .

Mode of Action

Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that indole derivatives interact with various cellular targets, leading to different biochemical changes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .

生化分析

Biochemical Properties

Indole derivatives, such as Tert-butyl 5-nitro-1H-indole-1-carboxylate, are known to interact with various enzymes, proteins, and other biomolecules Specific interactions of Tert-butyl 5-nitro-1H-indole-1-carboxylate with enzymes or proteins have not been reported yet

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

属性

IUPAC Name |

tert-butyl 5-nitroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(16)14-7-6-9-8-10(15(17)18)4-5-11(9)14/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHXPDVMVVLYLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470521 | |

| Record name | TERT-BUTYL 5-NITRO-1H-INDOLE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

166104-19-4 | |

| Record name | TERT-BUTYL 5-NITRO-1H-INDOLE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

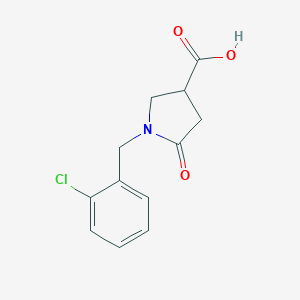

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

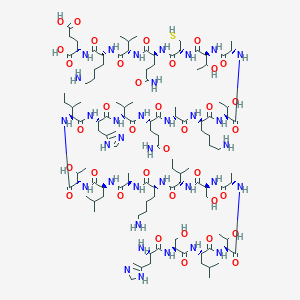

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B60631.png)

![6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B60634.png)

![methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B60639.png)

![4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione](/img/structure/B60655.png)

![7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B60662.png)

![N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B60667.png)